(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester

Description

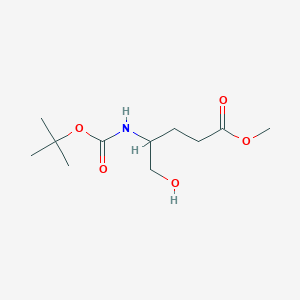

(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is a chiral aliphatic ester featuring a Boc (tert-butoxycarbonyl)-protected amine at position 4, a hydroxyl group at position 5, and a methyl ester at the terminal carboxylic acid. Its molecular formula is C₁₂H₂₃NO₅, with a molecular weight of 261.32 g/mol. The compound’s stereochemistry (R-configuration) and functional groups make it valuable in peptide synthesis, medicinal chemistry, and chiral catalyst design. The Boc group protects the amine during synthetic steps, while the hydroxyl and ester groups offer sites for further derivatization .

Properties

IUPAC Name |

methyl 5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJJSKMYILGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Racemic Substrate Preparation :

-

DKR with Chiral Ligands :

-

Disassembly and Esterification :

Key Data :

Chiral Pool Synthesis from L-Serine Derivatives

L-Serine serves as a chiral precursor for stereocontrolled synthesis:

Procedure:

-

γ-Amino-α,β-Enoate Formation :

-

Stereoselective Addition :

-

Lactamization and Hydrolysis :

Key Data :

Resolution of Racemic Mixtures

Racemic 4-amino-5-hydroxy-pentanoic acid methyl ester is resolved via diastereomeric salt formation:

Procedure:

-

Racemate Synthesis :

-

Diastereomeric Salt Formation :

-

Boc Protection and Esterification :

Key Data :

Direct Boc Protection of Amino Alcohols

A one-pot Boc protection/esterification strategy simplifies synthesis:

Procedure:

-

Amino Alcohol Preparation :

-

Boc Protection :

-

Workup :

Key Data :

Pd-Catalyzed Hydrogenation of Imine Intermediates

Adapted from piperidine syntheses, this method uses imine reduction:

Procedure:

-

Imine Formation :

-

Hydrogenation :

-

Esterification :

Key Data :

Chemical Reactions Analysis

Types of Reactions

®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ®-4-Boc-amino-5-oxo-pentanoicacidmethylester.

Reduction: Formation of ®-4-Boc-amino-5-hydroxy-pentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

Industry: In the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester involves its role as an intermediate in various biochemical pathways. The Boc-protected amino group allows for selective deprotection and subsequent reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or receptor binding in pharmaceutical research.

Comparison with Similar Compounds

(R)-Boc-4-amino-5-methyl-hexanoic Acid

- Molecular Formula: C₁₂H₂₃NO₄

- Molecular Weight : 245.31 g/mol

- Key Differences: Chain Length: Hexanoic acid backbone (vs. pentanoic acid in the target compound). Substituents: Methyl group at position 5 (vs. hydroxyl group in the target). Functional Form: Free carboxylic acid (vs. methyl ester).

- Impact :

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic Acid

- Molecular Formula : C₁₈H₂₄N₂O₅

- Molecular Weight : 348.39 g/mol

- Key Differences :

- Substituents : Indolyl group at position 5 and hydroxyl at position 3 (vs. hydroxyl at position 5 in the target).

- Stereochemistry : 3S,4S configuration (vs. R-configuration in the target).

- Differing hydroxyl positions alter hydrogen-bonding patterns and reactivity in chiral environments .

Naproxen Methyl Ester

- Molecular Formula : C₁₅H₁₆O₃

- Molecular Weight : 244.29 g/mol

- Key Differences: Core Structure: Arylpropionic acid derivative (vs. aliphatic pentanoic acid in the target). Functionality: Lacks Boc protection and hydroxyl groups.

- Impact :

9-Octadecenoic Acid Methyl Ester

- Molecular Formula : C₁₉H₃₆O₂

- Molecular Weight : 296.49 g/mol

- Key Differences: Chain Length: 18-carbon unsaturated fatty acid (vs. 5-carbon aliphatic chain in the target). Functionality: Unsaturated bond at position 9 (vs.

- Impact :

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents | Ester/Acid Form |

|---|---|---|---|---|---|

| (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester | C₁₂H₂₃NO₅ | 261.32 | Boc-amine, hydroxyl, methyl ester | 4-Boc-amino, 5-hydroxy | Methyl ester |

| (R)-Boc-4-amino-5-methyl-hexanoic acid | C₁₂H₂₃NO₄ | 245.31 | Boc-amine, methyl | 4-Boc-amino, 5-methyl | Free acid |

| Boc-(3S,4S)-4-amino-3-hydroxy-5-indolylpentanoic acid | C₁₈H₂₄N₂O₅ | 348.39 | Boc-amine, hydroxyl, indolyl | 3-hydroxy, 5-indolyl | Free acid |

| Naproxen methyl ester | C₁₅H₁₆O₃ | 244.29 | Aryl, methyl ester | N/A | Methyl ester |

| 9-Octadecenoic acid methyl ester | C₁₉H₃₆O₂ | 296.49 | Unsaturated, methyl ester | 9-Octadecenoate | Methyl ester |

Biological Activity

(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester, often referred to as (R)-Boc-AHP, is a chiral amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₁H₂₁NO₅

- Molecular Weight : 235.29 g/mol

- Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group, a hydroxyl group, and an amino acid backbone, which contribute to its biological interactions.

(R)-Boc-AHP exhibits various biological activities primarily through interactions with enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structure allows it to mimic natural substrates, leading to competitive inhibition.

- Receptor Binding : The chiral nature of (R)-Boc-AHP enables it to engage in stereospecific interactions with biological macromolecules, influencing receptor-mediated signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential of (R)-Boc-AHP as an anticancer agent. Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression associated with cancer progression. For example:

- Inhibition of HDACs : Compounds structurally related to (R)-Boc-AHP have shown significant inhibition of HDAC activity, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes. In a study involving analogs of (R)-Boc-AHP, it was found that certain derivatives could inhibit HDAC activity by over 70% at concentrations around 1 µM .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of (R)-Boc-AHP:

- Neuroprotection Mechanism : The compound may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This has implications for neurodegenerative diseases where such mechanisms are disrupted.

Case Studies

- Histone Deacetylase Inhibition Study :

- Cell Viability Assays :

Comparison of Biological Activities

| Compound | IC50 (µM) | Activity Type | Target |

|---|---|---|---|

| (R)-Boc-AHP | 1.5 | HDAC Inhibition | HDAC1 |

| Analog A | 0.8 | HDAC Inhibition | HDAC2 |

| Analog B | 2.0 | Cytotoxicity | Cancer Cell Lines |

| Analog C | 1.0 | Neuroprotection | Neuronal Cells |

Q & A

Q. How can I optimize the synthetic yield of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methylester?

Methodological Answer: To optimize synthesis, focus on reaction conditions such as temperature, solvent polarity, and stoichiometry of protecting group reagents (e.g., Boc-anhydride). Use kinetic monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation. For example, adjusting the pH during the Boc-protection step can minimize side reactions like ester hydrolysis . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield, while recrystallization in non-polar solvents enhances crystallinity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Confirm stereochemistry (R-configuration) and Boc-group integrity via - and -NMR, focusing on hydroxy-pentanoate proton shifts (~δ 4.0–5.0 ppm) and tert-butyl carbons (~δ 28 ppm) .

- HPLC-MS : Quantify purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor for hydrolysis byproducts (e.g., free carboxylic acid) .

- IR Spectroscopy : Verify Boc-group presence (C=O stretch ~1680–1720 cm) and methylester (C-O stretch ~1250 cm) .

Q. How should I handle stability issues during storage?

Methodological Answer: Store the compound in anhydrous conditions (<5% humidity) at –20°C to prevent Boc-deprotection or ester hydrolysis. Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40%, 75%) for 1–3 months, analyzing degradation via HPLC. Use desiccants in storage vials and avoid exposure to amines or strong acids .

Q. What purification strategies are effective for removing common byproducts?

Methodological Answer:

- Byproduct 1 (Unprotected amine) : Neutralize residual acids post-synthesis with aqueous NaHCO, followed by liquid-liquid extraction (dichloromethane/water).

- Byproduct 2 (Ester hydrolysis product) : Use reverse-phase flash chromatography (C18 silica, methanol/water) to separate the polar carboxylic acid from the methylester .

Advanced Research Questions

Q. How can I ensure enantiomeric purity in asymmetric synthesis?

Methodological Answer: Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (n-hexane/isopropanol, 90:10) to resolve (R)- and (S)-enantiomers. Validate enantiomeric excess (ee) ≥98% via comparison with racemic standards. For synthetic routes, use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution with lipases to favor the (R)-configuration .

Q. What strategies validate the compound’s activity in biological assays?

Methodological Answer: Design dose-response studies in target systems (e.g., enzyme inhibition assays). Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity. Include controls for Boc-group stability under assay conditions (pH 7.4, 37°C) using LC-MS to confirm intact structure post-assay .

Q. How do I resolve contradictions in literature data on its hydrolytic stability?

Methodological Answer: Replicate conflicting studies under standardized conditions (pH, temperature, ionic strength). For example, discrepancies in hydrolysis rates may arise from buffer composition (e.g., phosphate vs. Tris buffers). Use -NMR to track real-time degradation in deuterated solvents and correlate with HPLC-MS data .

Q. What advanced methods confirm the spatial arrangement of functional groups?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in tert-butyl methyl ether. Resolve the 3D structure to confirm the (R)-configuration and intramolecular hydrogen bonding between the Boc-amino and hydroxy groups .

- NOESY NMR : Detect spatial proximity between the methylester’s methyl protons and adjacent pentanoic acid protons to validate conformation .

Q. How can I design a study to assess its metabolic fate in vitro?

Methodological Answer: Incubate the compound with liver microsomes (human/rat) at 37°C. Quench reactions at intervals (0, 15, 30, 60 min) with acetonitrile. Analyze metabolites via UPLC-QTOF-MS, focusing on demethylation (m/z +16) or Boc-deprotection (m/z –100). Compare degradation pathways across species to identify interspecies variability .

Methodological Considerations

- Literature Review : Use federated search tools (e.g., SciFinder, Reaxys) with filters for "synthesis," "stability," and "analytical methods" to aggregate peer-reviewed studies .

- Experimental Design : Apply PICOC criteria to define objectives (e.g., Population: enzymatic systems; Intervention: compound concentration; Outcomes: IC) .

- Data Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) and validate instruments with certified reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.